Dnqx disodium salt
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Overview
Description
DNQX disodium salt is a potent competitive antagonist selective for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors. It is widely used in neuroscience research to study the role of these receptors in brain functions and disorders. The compound has the chemical formula
C8H2N4Na2O6
and a molecular weight of 296.10 g/mol .Mechanism of Action
Target of Action
Dnqx disodium salt primarily targets the AMPA and kainate receptors . These are subfamilies of ionotropic glutamate receptors (iGluR), which play a crucial role in the central nervous system, mediating fast synaptic transmission .
Mode of Action
this compound acts as a competitive antagonist at AMPA and kainate receptors . It binds to these receptors and prevents the neurotransmitter glutamate from activating them . This antagonistic action reduces excitatory post-synaptic currents (EPSC), effectively blocking both spontaneous and evoked EPSCs .
Biochemical Pathways
The antagonistic action of this compound on AMPA and kainate receptors disrupts the normal functioning of glutamatergic neurotransmission . This disruption can affect various biochemical pathways, including those involved in synaptic plasticity, learning, and memory .
Result of Action
The antagonistic action of this compound on AMPA and kainate receptors leads to a reduction in excitatory post-synaptic currents . This can have various effects at the molecular and cellular level, including neurotoxicity in rat hippocampus neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that its action could be influenced by the hydration status of the body.
Biochemical Analysis
Biochemical Properties
Dnqx disodium salt interacts with AMPA and kainate receptors, two ionotropic glutamate receptor subfamilies . It acts as a partial AMPA agonist in the presence of γ2 transmembrane AMPA receptor regulatory proteins (TARP) subunit . The nature of these interactions is competitive, meaning that this compound competes with the natural ligand (glutamate) for the same binding site on the receptor .
Cellular Effects
This compound has significant effects on neurons. It is commonly used to reduce excitatory post synaptic currents (EPSC) and is commonly used at 10 µM . This compound completely blocks both spontaneous and evoked EPSCs at 10 µM, with concentrations of 1 µM also effective . This suggests that this compound influences cell function by modulating the activity of glutamate receptors, which play a key role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding to AMPA and kainate receptors, thereby inhibiting the action of the neurotransmitter glutamate . This binding interaction results in the reduction of excitatory post synaptic currents, which can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that this compound produces a dose-dependent neurotoxicity in rat hippocampus neurons in culture . This effect seems to operate through a mechanism independent of ionotropic glutamate receptors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound given as either a 5 mg/kg or 10 mg/kg intraperitoneal dose or into the lateral cerebral ventricle significantly diminishes phencyclidine (PCP) and ketamine hsp70 induction in the posterior cingulate and retrosplenial cortex .
Metabolic Pathways
Given its role as an antagonist for AMPA and kainate receptors, it is likely that this compound interacts with enzymes and cofactors involved in glutamate signaling .
Transport and Distribution
Given its water solubility , it is likely that this compound can diffuse across cell membranes and distribute throughout the cell.
Subcellular Localization
Given its role as an antagonist for AMPA and kainate receptors, it is likely that this compound localizes to the cell membrane where these receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: DNQX disodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the nitration of quinoxaline derivatives followed by the introduction of disodium salt groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as crystallization, filtration, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: DNQX disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce new substituents into the quinoxaline ring.
Scientific Research Applications
DNQX disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of glutamate receptor antagonists.
Biology: The compound is employed to investigate the role of AMPA and kainate receptors in synaptic transmission and plasticity.
Medicine: this compound is used in preclinical studies to explore potential therapeutic targets for neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound is utilized in the development of new pharmacological agents and in the testing of receptor-specific drugs.
Comparison with Similar Compounds
DNQX disodium salt is often compared with other glutamate receptor antagonists, such as:
CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione): Similar to DNQX, CNQX is a competitive antagonist for AMPA and kainate receptors but has different potency and selectivity profiles.
NBQX (2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): NBQX is another AMPA receptor antagonist with distinct pharmacological properties.
GYKI 52466: This compound is a non-competitive AMPA receptor antagonist, differing from DNQX in its mode of action.
This compound is unique due to its specific binding affinity and selectivity for AMPA and kainate receptors, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
disodium;6,7-dinitroquinoxaline-2,3-diolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSBSOYURFUVKJ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4Na2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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